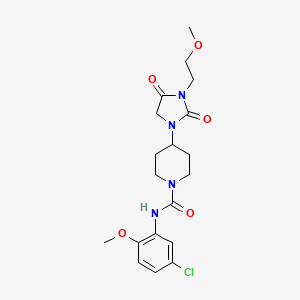

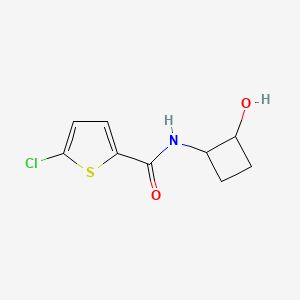

![molecular formula C15H15BrClNO3S B3009391 2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide CAS No. 2249192-95-6](/img/structure/B3009391.png)

2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is complex, with a bromine, chlorine, and methoxy group attached to a benzene ring. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This compound is likely to undergo a variety of chemical reactions due to the presence of the bromine and chlorine atoms, which are good leaving groups, and the methoxy group, which can act as a nucleophile. It may also participate in catalytic reactions due to the presence of the benzene ring.Physical And Chemical Properties Analysis

This compound is a white crystalline powder with a melting point of 162-164°C and a molecular weight of 287.2 g/mol. It is likely to be soluble in organic solvents and insoluble in water.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The compound has been studied for its potential in the synthesis and structural characterization of various molecular structures. One study focused on the synthesis of methylbenzenesulfonamide CCR5 antagonists, highlighting the role of active groups like pyridine, benzenesulfonyl, and bromine atom in the formation of small molecular antagonists used in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Photophysical and Photochemical Properties

The compound's derivatives have been explored for their photophysical and photochemical properties. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yield, making them useful in photodynamic therapy for cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Anticancer Properties

Research has also been conducted on the anticancer properties of certain derivatives of the compound. A study on (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide revealed its potential in this area (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Enzymatic Assays and Antioxidant Effect

The compound has been evaluated for its inhibitory effect against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as its antioxidant effect through assays like DPPH and nitric oxide free radical scavenging (M. Mphahlele, S. Gildenhuys, S. Zamisa, 2021).

Fluorescent Complex Formation with Zn(II)

Some derivatives of the compound have been studied for their ability to form fluorescent complexes with Zn(II), which is significant in the development of specific fluorophores (M. Kimber, Jason P. Geue, S. Lincoln, A. Ward, E. Tiekink, 2003).

Synthesis of Palladium Complexes

The compound has been used in the synthesis of phosphine-sulfonamide-derived palladium complexes, demonstrating its utility in catalyst design for ethylene oligomerization (Nilesh R. Mote, S. Gaikwad, Kishor V. Khopade, R. Gonnade, Samir H. Chikkali, 2021).

Wirkmechanismus

The mechanism of action of this compound is not well understood. It is likely that it interacts with other molecules through its bromine, chlorine, and methoxy groups, forming covalent bonds.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrClNO3S/c1-10-7-13(16)15(8-14(10)17)22(19,20)18-9-11-3-5-12(21-2)6-4-11/h3-8,18H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSBYVUROVRXFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=C(C=C2)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

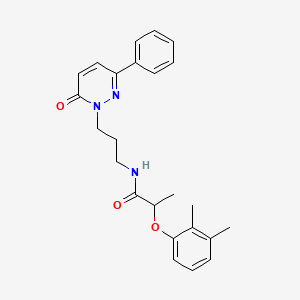

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B3009309.png)

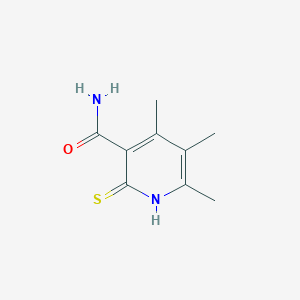

![Ethyl 2-oxo-2-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)amino)acetate](/img/structure/B3009311.png)

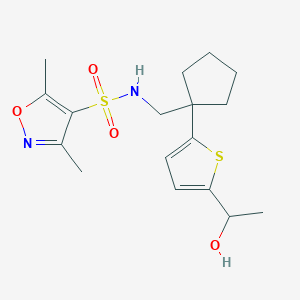

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B3009313.png)

![1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B3009325.png)

![2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide](/img/structure/B3009328.png)